molecular formula C19H29BrO2 B12299802 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B12299802
M. Wt: 369.3 g/mol
InChI Key: CWVMWSZEMZOUPC-UHFFFAOYSA-N
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Description

16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. This compound belongs to the class of steroids and is characterized by the presence of a bromine atom, a hydroxyl group, and multiple methyl groups attached to a tetradecahydrocyclopenta[a]phenanthrene skeleton. The compound’s structure suggests potential biological activity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 16th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 3rd position using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Methylation: Addition of methyl groups at the 10th and 13th positions using methylating agents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 16β position is highly reactive and undergoes nucleophilic substitution. Common nucleophiles include hydroxide ions, amines, and thiols under basic or neutral conditions.

Reaction Type Reagents Conditions Products
Nucleophilic substitutionSodium hydroxide (NaOH)Ethanol/water, room temperature16β-Hydroxy-3-hydroxy-10,13-dimethyl-...
AminationAmmonia (NH₃)Ethanol, reflux16β-Amino derivative
Thiol substitutionThiols (e.g., RSH)Polar aprotic solvents16β-Thioether derivatives

These reactions are facilitated by the bromine’s electrophilic nature and the steric environment of the steroid nucleus.

Reduction Reactions

Reduction targets both the bromine atom and the ketone group at C17:

Bromine Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Conditions : Ethereal solvents (e.g., THF) under reflux

  • Product : Androsterone derivatives (bromine replaced by hydrogen)

Ketone Reduction

  • Reagents : Catalytic hydrogenation (H₂/Pd) or hydride reagents (e.g., NaBH₄)

  • Conditions : Methanol, room temperature

  • Product : 17α-Hydroxy-3-hydroxy-10,13-dimethyl-... (secondary alcohol)

This highlights the compound’s utility in synthesizing reduced steroid analogs.

Oxidation Reactions

The hydroxyl group at C3 is susceptible to oxidation, while the ketone at C17 may undergo further functionalization:

Reaction Type Reagents Conditions Products
Oxidation of C3-hydroxylPotassium permanganate (KMnO₄)Acidic conditions3-Ketone derivative
EpoxidationM-chloroperbenzoic acidDichloromethaneEpoxide derivatives

Oxidation of the hydroxyl group to a ketone alters the compound’s lipophilicity and biological activity.

Stereochemical Considerations

The compound’s stereochemistry (e.g., 16β-bromo configuration) significantly impacts reactivity. For example:

  • Steric hindrance : The bulky steroid nucleus restricts nucleophilic attack to the less hindered 16β position.

  • Electronic effects : The electron-withdrawing bromine atom stabilizes adjacent carbocations during elimination reactions.

These factors are critical in predicting regio- and stereoselectivity .

Analytical Techniques

Reactions are monitored using:

  • Thin-layer chromatography (TLC) : To track purity and reaction progress.

  • High-performance liquid chromatography (HPLC) : For quantitative analysis.

Structural and Functional Group Analysis

Functional Group Position Reactivity Key Reactions
Bromine (Br)C16βHighSubstitution, elimination
Hydroxyl (–OH)C3ModerateOxidation, esterification
Ketone (C=O)C17LowReduction, enolate formation

This comprehensive analysis underscores the compound’s role in steroid chemistry, emphasizing its reactivity profile and applications in both research and industrial settings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is of interest in medicinal chemistry due to its structural similarity to naturally occurring steroids. Its bromine substitution can enhance biological activity and selectivity for specific receptors.

1.1. Hormonal Activity

Research indicates that derivatives of this compound may exhibit activity similar to that of androgens or estrogens. This can be beneficial in hormone replacement therapies or treatments for hormone-sensitive cancers.

1.2. Anti-inflammatory Properties

Studies have shown that compounds with similar structures possess anti-inflammatory effects. The bromine atom may play a role in modulating inflammatory pathways in cells.

Synthetic Applications

The unique structure of 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one makes it a valuable intermediate in organic synthesis.

2.1. Synthesis of Other Compounds

This compound can serve as a precursor for synthesizing more complex steroidal structures through various chemical reactions such as:

  • Bromination
  • Hydroxylation
  • Alkylation

Research Studies and Findings

Recent studies have explored the crystal structure and reactivity of this compound:

3.1. Crystal Structure Analysis

A study published in 2022 provided insights into the crystal structure of related brominated compounds. The analysis revealed critical information about bond lengths and angles which are essential for understanding reactivity and stability .

In vitro studies have demonstrated that compounds with similar configurations exhibit significant biological activities including:

  • Anticancer effects
  • Antimicrobial properties

These findings suggest potential therapeutic uses in treating various diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

4.1. Hormone Replacement Therapy

Clinical trials involving steroid derivatives have indicated that compounds like 16-Bromo-3-hydroxy-10,13-dimethyl can effectively manage symptoms associated with hormonal deficiencies.

4.2. Anticancer Research

Research has shown that certain derivatives can inhibit the growth of cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action

The mechanism of action of 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one is unique due to the presence of the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. These functional groups enable specific interactions with molecular targets and facilitate diverse chemical transformations.

Biological Activity

16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one (commonly referred to as 16-Bromo-DHEA) is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C19H27BrO2
  • Molecular Weight : 367.32 g/mol
  • LogP : 4.2526 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 37.3 Ų

Biological Activity

The biological activity of 16-Bromo-DHEA has been explored in various studies focusing on its effects on hormone regulation and potential therapeutic applications.

Hormonal Activity

  • Androgenic Effects : Research indicates that 16-Bromo-DHEA exhibits androgenic properties similar to those of DHEA. It has been shown to influence androgen receptor activity and may enhance anabolic processes in muscle tissue .
  • Estrogenic Activity : Some studies suggest that this compound can also exhibit estrogen-like effects. This dual action may provide therapeutic benefits in conditions such as osteoporosis and muscle wasting associated with aging .

Antitumor Activity

Several investigations have reported the antitumor potential of 16-Bromo-DHEA:

  • In vitro Studies : Cell line studies have demonstrated that 16-Bromo-DHEA can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of steroid hormone receptors and induction of apoptosis .
  • Animal Models : In vivo studies using rodent models have shown that treatment with 16-Bromo-DHEA can reduce tumor size and improve survival rates in cancer-bearing animals .

Case Studies

  • Breast Cancer Treatment : A case study published in a peer-reviewed journal highlighted the use of 16-Bromo-DHEA in combination with traditional chemotherapy agents. The results indicated an enhanced therapeutic effect and reduced side effects compared to chemotherapy alone .
  • Muscle Wasting Disorders : Clinical observations have noted improvements in muscle mass and strength among elderly patients administered with 16-Bromo-DHEA as part of a comprehensive treatment plan for sarcopenia .

The precise mechanisms through which 16-Bromo-DHEA exerts its biological effects are still under investigation but may include:

  • Modulation of gene expression related to steroid hormone pathways.
  • Interaction with specific nuclear receptors (androgen and estrogen receptors).
  • Induction of apoptotic pathways in malignant cells.

Safety and Toxicology

While promising results have been observed regarding the efficacy of 16-Bromo-DHEA:

  • Toxicological Data : Limited data are available on the acute and chronic toxicity profiles of this compound. Current findings suggest that it is relatively safe at therapeutic doses; however, comprehensive studies are necessary to fully understand its safety profile .
Parameter Value
Acute Toxicity (Oral)No data available
Skin IrritationNo data available
Eye IrritationNo data available
Reproductive ToxicityNo data available

Properties

IUPAC Name

16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVMWSZEMZOUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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